molecular formula C10H13Cl2FN2O2S2 B052280 Tolylfluanid CAS No. 731-27-1

Tolylfluanid

Cat. No. B052280
CAS RN: 731-27-1
M. Wt: 347.3 g/mol
InChI Key: HYVWIQDYBVKITD-UHFFFAOYSA-N
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Description

Tolylfluanid is an organic chemical compound used as an active ingredient in fungicides and wood preservatives . Its chemical formula is C10H13Cl2FN2O2S2 .


Synthesis Analysis

The synthesis of Tolylfluanid begins with the reaction of dimethylamine and sulfuryl chloride. The product further reacts with p-toluidine and dichlorofluoromethanesulfenyl chloride to yield the final product .


Molecular Structure Analysis

Tolylfluanid has a molecular weight of 347.257 . Its structure includes a total of 32 bonds, with 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 sulfonamides (thio-/dithio-) .


Chemical Reactions Analysis

Tolylfluanid hydrolyzes slowly in acidic conditions. The half-life is shorter when the pH is high; at pH = 7, it is at least 2 days. In aerobic media (pH = 7.7-8.0), Tolylfluanid hydrolytically and microbially decomposes to N, N-dimethyl-N-(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .


Physical And Chemical Properties Analysis

Tolylfluanid is a colorless, odorless crystal with a density of 1.52 g/cm^3 . It is soluble in water (0.9 mg/L at 20°C) and miscible in all proportions with acetone, ethanol, ethyl acetate, and methylene chloride .

Scientific Research Applications

1. Fungicide in Agriculture and Coastal Industries Tolylfluanid is a phenylsulfamide fungicide used to mitigate enormous losses in agriculture and coastal industries . It’s used to control fungal diseases which are a major cause of massive crop losses worldwide .

Study of Developmental Toxicity

Tolylfluanid has been used in studies to investigate its toxic effects on the early stages of zebrafish development . At low concentrations, survival rates, hatching rates, and yolk sac morphology remained unchanged. However, body length and eye size were slightly reduced compared to those of the control .

Impact on Motor Neurons

Exposure to Tolylfluanid has been found to impair motor neuron formation in zebrafish, leading to reduced motor neuron length .

Effect on Liver Function

Tolylfluanid has been observed to decrease liver size in zebrafish larvae, inducing liver-specific red fluorescence . This suggests that Tolylfluanid disrupts organogenesis, particularly in motor neurons and the liver, during early development in zebrafish .

Endocrine Disruptor

Tolylfluanid has been identified as a potent endocrine disruptor with the capacity to promote adipocyte differentiation and induce adipocytic insulin resistance . This effect likely results from activation of glucocorticoid receptor signaling .

Metabolic Dysfunction

Dietary exposure to Tolylfluanid has been found to promote global metabolic dysfunction in mice . After 12 weeks of consumption of a normal chow diet supplemented with 100 parts per million Tolylfluanid, mice exhibited increased body weight gain and an increase in total fat mass, with a specific augmentation in visceral adipose depots .

Regulation and Safety

The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at European level for the pesticide active substance Tolylfluanid . This is important for establishing acceptable concentration ranges for agricultural use and understanding the effects on various organisms present in aquatic systems .

Mechanism of Action

Target of Action

Tolylfluanid, an organic chemical compound, is primarily used as an active ingredient in fungicides and wood preservatives . The primary target of Tolylfluanid is the glucocorticoid receptor (GR) in cells . GR is a nuclear transcription factor that controls a wide range of physiological processes, including metabolism, growth and development, and immune system activation .

Mode of Action

Tolylfluanid interacts with its target, the glucocorticoid receptor, by augmenting GR-dependent expression . It modulates insulin action in primary murine and human adipocytes . Tolylfluanid mimics the gene transcription profile of the murine glucocorticoid corticosterone (Cort). It promotes the activating serine phosphorylation of GR, augmenting its cytoplasmic-to-nuclear translocation as well as its enrichment at glucocorticoid response elements on the glucocorticoid-induced leucine zipper gene promoter .

Biochemical Pathways

Tolylfluanid affects the glucocorticoid signaling pathway. It promotes adipocyte differentiation and induces adipocytic insulin resistance, effects likely resulting from activation of glucocorticoid receptor signaling . After acute treatment, Tolylfluanid or Cort promotes insulin receptor substrate-1 (IRS-1) gene and protein expression . This modulation of IRS-1 levels is a mechanism for glucocorticoid-mediated changes in insulin action in primary adipocytes .

Pharmacokinetics

Tolylfluanid is rapidly and almost completely absorbed in the gastrointestinal tract . The highest concentrations are found in the blood, lungs, liver, kidneys, spleen, and thyroid gland . Approximately 99% of Tolylfluanid is excreted in the urine within two days, although there is some accumulation in the thyroid gland .

Result of Action

The molecular and cellular effects of Tolylfluanid’s action include the promotion of adipocyte differentiation and the induction of adipocytic insulin resistance . It disrupts organogenesis, particularly in motor neurons and the liver, during early development in zebrafish .

Action Environment

Tolylfluanid hydrolyzes slowly in acidic conditions. The half-life is shorter when the pH is high; at pH = 7, it is at least 2 days . In aerobic media (pH = 7.7-8.0), Tolylfluanid hydrolytically and microbially decomposes to N, N -dimethyl- N - (4-methylphenyl) sulfamide (DMST) and dimethylsulfamide . After 14 days, Tolylfluanid is generally considered to have degraded . The half-life of DMST is 50-70 days . These environmental factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

Tolylfluanid is classified as a skin irritant (Category 2), eye irritant (Category 2A), skin sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3). It is also hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 .

properties

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVWIQDYBVKITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2FN2O2S2
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DSSTOX Substance ID

DTXSID8042478
Record name Tolylfluanid
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Molecular Weight

347.3 g/mol
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Physical Description

Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline]
Record name Tolylfluanid
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Boiling Point

Decomposes on distillation
Record name TOLYLFLUANID
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Solubility

Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C
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Density

1.52 g/cu cm
Record name TOLYLFLUANID
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Vapor Pressure

0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C
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Product Name

Tolylfluanid

Color/Form

Colorless crystals

CAS RN

731-27-1
Record name Tolylfluanid
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Record name Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide
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Melting Point

93 °C
Record name TOLYLFLUANID
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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